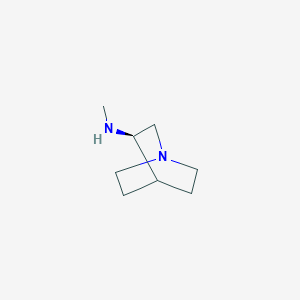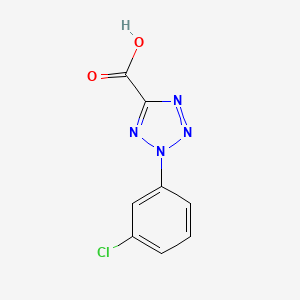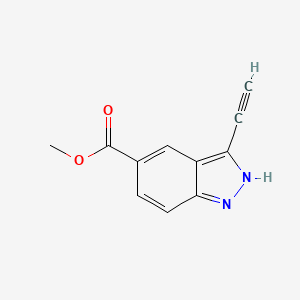
methyl 3-ethynyl-2H-indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethynyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an ethynyl group at the 3-position and a carboxylate ester at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-2H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole cyclization or the reaction of hydrazines with ortho-substituted benzenes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Methyl 3-ethynyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted indazole derivatives.
科学的研究の応用
Methyl 3-ethynyl-2H-indazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives are explored for their electronic and photophysical properties, making them candidates for organic electronics and photonics.
作用機序
The mechanism of action of methyl 3-ethynyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The ethynyl group may facilitate interactions with hydrophobic pockets, while the carboxylate ester can form hydrogen bonds with amino acid residues in proteins. These interactions can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 3-ethynyl-1H-indazole-5-carboxylate: Similar structure but with a different nitrogen position in the indazole ring.
Methyl 3-ethynyl-2H-indole-5-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness
Methyl 3-ethynyl-2H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethynyl group at the 3-position and the carboxylate ester at the 5-position provides distinct properties compared to other indazole or indole derivatives.
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
methyl 3-ethynyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-3-9-8-6-7(11(14)15-2)4-5-10(8)13-12-9/h1,4-6H,2H3,(H,12,13) |
InChIキー |
CCAVYYVKMQAFCC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


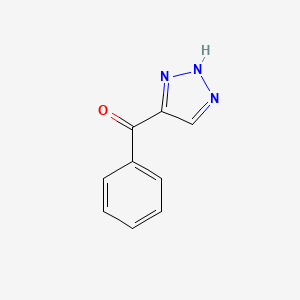
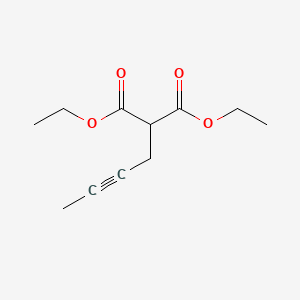
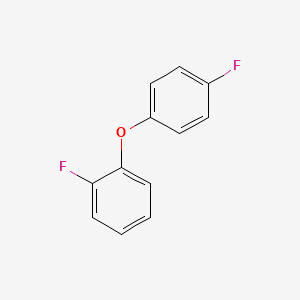
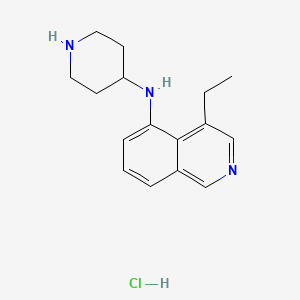
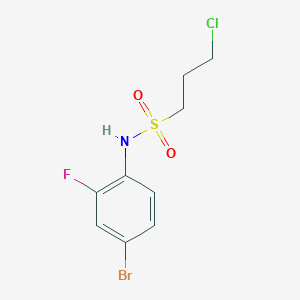
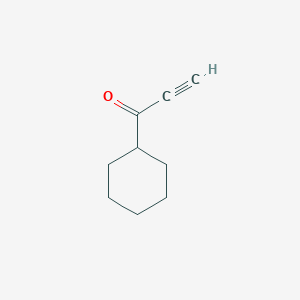
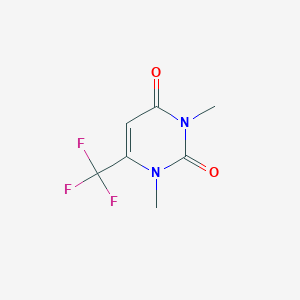
![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)

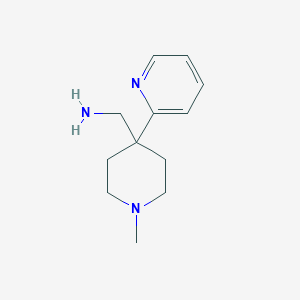
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
